
The Structural Significance of 3-Chloro-2,6-
difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzaldehyde

Cat. No.: B061406 Get Quote

3-Chloro-2,6-difluorobenzaldehyde is a trifunctional aromatic compound whose reactivity and

biological applications are dictated by the interplay of its aldehyde, chloro, and fluoro

substituents. The precise characterization of this molecule is paramount, and ¹H NMR

spectroscopy provides a powerful, non-destructive method to confirm its identity and purity. The

position and electronegativity of the substituents create a unique electronic environment for

each proton, resulting in a distinctive and predictable ¹H NMR spectrum.

Analysis of the ¹H NMR Spectrum of 3-Chloro-2,6-
difluorobenzaldehyde
The ¹H NMR spectrum of 3-Chloro-2,6-difluorobenzaldehyde is characterized by two main

regions: the aromatic region and the aldehydic region. The interpretation of the spectrum

hinges on understanding the electronic effects of the substituents. Both fluorine and chlorine

are electron-withdrawing groups, which decrease the electron density of the aromatic ring,

leading to a deshielding effect on the aromatic protons.[1] This deshielding causes the protons

to resonate at a lower field (higher ppm values).

The aldehydic proton is significantly deshielded by the anisotropic effect of the carbonyl group

and resonates at a characteristic downfield chemical shift.[2][3]

Predicted ¹H NMR Spectral Data for 3-Chloro-2,6-difluorobenzaldehyde:
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CHO ~10.3 t ~1.5 (⁴J H-F)

H-4 ~7.6 ddd
⁸.5 (³J H-H), ~2.0 (⁴J

H-F), ~1.0 (⁵J H-H)

H-5 ~7.2 ddd
⁸.5 (³J H-H), ~9.0 (³J

H-F), ~1.5 (⁴J H-H)

Note: These are predicted values. Actual experimental values may vary slightly depending on

the solvent and concentration.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample
in ~0.6 mL of deuterated solvent

Transfer solution to NMR tube

Insert sample into magnet

Lock on deuterium signal

Shim for magnetic field homogeneity

Set parameters and acquire data

Fourier Transform (FID to Spectrum)

Phase Correction

Baseline Correction

Integration and Referencing

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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